molecular formula C13H12F3N3 B1414661 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine CAS No. 1799420-85-1

2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

Cat. No.: B1414661
CAS No.: 1799420-85-1
M. Wt: 267.25 g/mol
InChI Key: GPYZKJDMRVZBDY-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is a synthetically valuable fused bicyclic compound designed for advanced pharmaceutical and biochemical research. This chemical scaffold is of significant interest in medicinal chemistry, particularly for its potential as a P2X7 receptor antagonist . The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP and is a promising therapeutic target for a range of conditions, including inflammatory and neuropathic pain, neurodegenerative disorders, and rheumatoid arthritis . The tetrahydroimidazopyrimidine core structure is recognized as a privileged scaffold in drug discovery, with derivatives being investigated for diverse biological activities. Related tetrahydroimidazo[1,2-a]pyrimidine carbohydrazide derivatives have demonstrated excellent in vitro antibacterial activity against Gram-negative and Gram-positive strains, including E. coli and S. aureus . Furthermore, structurally similar 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives have shown potent anticancer activities against human cancer cell lines such as MCF-7 (breast carcinoma) and SK-MEL-28 (melanoma) in scientific studies . The incorporation of the 2-(trifluoromethyl)phenyl substituent is a common strategy in lead optimization, as the trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity. This compound serves as a crucial building block for researchers developing novel therapeutic agents and probing complex biological mechanisms. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3/c14-13(15,16)10-5-2-1-4-9(10)11-8-19-7-3-6-17-12(19)18-11/h1-2,4-5,8H,3,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYZKJDMRVZBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=CN2C1)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143867
Record name Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799420-85-1
Record name Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799420-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-Hydrazone Derivatives

The synthesis of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives involves a multi-step process as outlined in Scheme 1.

  • Cyclo Condensation: 2-aminopyrimidine 1 reacts with 1,1,3-trichloro acetone in ethanol at reflux for 10 hours to yield 2-(dichloromethyl)imidazo[1,2-a]pyrimidine 2 .

    Procedure: To a mixture of 2-aminopyrimidine (5 g, 52.57 mmol) and sodium bicarbonate (11.34 g, 105.14 mmol) in ethyl alcohol (20 mL), add 1,1,3-trichloro acetone (12.70 g, 78.85 mmol). Stir the mixture at reflux for 10 hours. Monitor the reaction's completion using TLC. Pour the reaction mixture into ice-water (30 mL) with vigorous stirring to precipitate the product, 2-(dichloromethyl)imidazo[1,2-a]pyrimidine 2 . Use the crude compound in the next step without further purification.

  • Hydrolysis: Dichloromethyl imidazo[1,2-a]pyrimidine 2 is treated with \$$CaCO_3\$$ in water at reflux for 1 hour to produce imidazo[1,2-a]pyrimidine-2-carbaldehyde 3 .
  • Oxidation: Aldehyde 3 is oxidized using oxone to obtain imidazo[1,2-a]pyrimidine-2-carboxylic acid 4 .

    Procedure: To a solution of compound 3 (2 g, 13.60 mmol) in DMF (15 vol), add Oxone (40.80 mmol) at 5°C and stir for 2 hours. Monitor the reaction by TLC. Dilute the reaction mixture with water (45 mL) followed by ethyl acetate. Wash the organic layer with water and brine solution, dry over sodium sulphate, filter, and evaporate to produce compound 4 as a pale yellow syrupy liquid. Use the crude compound in the next step without further purification. Yield: 1.10 g, 50%.

  • Esterification and Hydrogenation: Carboxylic acid 4 undergoes esterification, followed by hydrogenation in the presence of \$$PtO_2\$$ at 30 psi, resulting in the formation of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate 6 .
  • Hydrazide Formation: Compound 6 is treated with hydrazine-hydrate in ethanol at reflux to form the key intermediate 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide 7 .
  • Condensation: Carbohydrazide 7 is condensed with various aromatic aldehydes a–k in ethanol at reflux, yielding the hydrazone derivatives 8a–k with 80–92% yield.

    The structures of the synthesized compounds are confirmed by \$$^1H\$$ NMR, Mass, and IR spectral data. As a representative example, the \$$^1H\$$ NMR spectra of (E-N'-(4-(trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide 8d is documented.

Alternative Synthetic Approaches for Imidazo[1,2-a]pyridines and Pyrimidines

Several synthetic techniques have been developed to introduce substituents at the 2 and 3 positions of imidazo[1,2-a]pyridine and pyrimidine frameworks. These techniques are categorized as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination.

  • Condensation Reactions: Condensation reactions between α-haloketones and 2-aminopyridines are commonly used. Neutral alumina can be used as a catalyst for the synthesis of imidazo[1,2-a]pyridine and pyrimidine derivatives at ambient temperature. Dong-Jian Zhu and colleagues developed a method for synthesizing imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines without a catalyst or solvent at 60°C.
  • Reactions with Nitroolefins: Santra and their team developed a method for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines via a cascade reaction that combines nitroolefins with 2-aminopyridines, using \$$FeCl_3\$$ as a catalyst.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine have shown activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/ml. These activities were noted to be lower than those of established chemotherapeutic agents like doxorubicin but still promising for further development .

Antifungal and Insecticidal Properties

The compound has also been reported to possess antifungal and insecticidal activities. Studies have demonstrated that certain trifluoromethyl pyrimidine derivatives can effectively inhibit fungal growth and exhibit insecticidal effects comparable to conventional pesticides . These findings suggest a dual application in both therapeutic and agricultural settings.

Agrochemical Applications

The incorporation of trifluoromethyl groups in agrochemicals has been linked to enhanced biological activity. The presence of the trifluoromethyl group in the structure of This compound may improve the efficacy of pesticides by increasing their potency against pests while potentially reducing the required dosages .

Material Science Applications

In material science, compounds with imidazo[1,2-a]pyrimidine structures are being explored for their optical properties and as ligands for metal ions. Their unique electronic configurations allow them to be used in organic light-emitting diodes (OLEDs) and as components in sensors due to their ability to form stable complexes with various metal ions .

Case Study 1: Anticancer Activity Evaluation

A study focused on synthesizing a series of trifluoromethyl pyrimidine derivatives revealed that certain compounds exhibited selective cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in the imidazo framework could enhance anticancer activity while minimizing toxicity to normal cells .

CompoundCell LineIC50 (μM)Comparison Drug
Compound APC34.5Doxorubicin (3.0)
Compound BK5625.0Doxorubicin (4.0)
Compound CHela6.0Doxorubicin (3.5)

Case Study 2: Insecticidal Efficacy

Research evaluating the insecticidal properties of various trifluoromethyl pyrimidines found that some derivatives were effective against common agricultural pests at low concentrations. This study highlighted the potential for developing new eco-friendly pesticides based on these compounds .

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Core Heteroatom Differences

  • Pyrimidine vs. Pyrazine/Pyridine Cores: The target compound’s pyrimidine core (two nitrogen atoms at positions 1 and 3) contrasts with pyrazine (nitrogens at 1 and 4) or pyridine (single nitrogen) cores in analogs. Pyridine-based analogs (e.g., 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, CAS: 73221-20-2) exhibit distinct reactivity due to the aromatic nitrogen’s position .

Substituent Effects

  • Trifluoromethyl vs. 4-Fluorophenyl analogs (e.g., 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, CAS: 1310455-86-7) show reduced lipophilicity (clogP ≈ 2.1 vs. 3.5 for CF₃ derivatives), impacting membrane permeability .

Physicochemical Properties

Compound (CAS) Core Structure Substituent Molecular Weight clogP* Solubility (mg/mL)
1799420-85-1 (Target) Tetrahydroimidazo[1,2-a]pyrimidine 2-(2-CF₃-phenyl) 267.26 3.5 <0.1 (PBS)
1799434-57-3 Dihydroimidazo[1,2-a]pyrimidine 2-(2-F-phenyl) 215.23 2.3 0.5 (DMSO)
126069-70-3 Tetrahydroimidazo[1,2-a]pyrazine 2-CF₃ 223.18 2.8 1.2 (MeOH)
1310455-86-7 Tetrahydroimidazo[1,2-a]pyrazine 2-(4-F-phenyl) 260.30 2.1 0.8 (EtOH)

*Calculated using ChemAxon software.

Key Research Findings

  • SAR Insights: The CF₃ group at the 2-position improves metabolic stability (t₁/₂ > 4 hours in liver microsomes) compared to non-fluorinated analogs . Pyrimidine cores exhibit higher selectivity for bacterial dihydrofolate reductase (DHFR) than pyrazine derivatives, as shown in enzymatic assays .
  • Therapeutic Potential: Derivatives with extended conjugation (e.g., hydrazones) show dual activity as antimicrobial and neuroprotective agents, likely due to redox-modulating properties .

Biological Activity

Overview

2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound notable for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, focusing on antitumor effects, antifungal properties, and insecticidal activity.

Chemical Structure and Properties

  • Chemical Formula : C13H12F3N3
  • Molecular Weight : 267.3 g/mol
  • CAS Number : 1799420-85-1

The compound features a trifluoromethyl group attached to a phenyl ring and is integrated within a tetrahydroimidazo[1,2-a]pyrimidine core. This unique structure contributes to its distinct biological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various human tumor cell lines. Notable findings include:

  • Cell Lines Tested :
    • PC-3 (prostate cancer)
    • MGC-803 (gastric cancer)
    • MCF-7 (breast cancer)
    • HGC-27 (gastric cancer)

The compound demonstrated effective inhibition of cell proliferation at micromolar concentrations. It appears to interact with key enzymes involved in tumor growth regulation, such as ubiquitin-specific protease 7 (USP7) and epidermal growth factor receptor (EGFR), leading to cell cycle arrest and apoptosis in sensitive cell lines .

Antifungal Activity

A study involving the synthesis of novel trifluoromethyl pyrimidine derivatives highlighted the antifungal potential of compounds related to this compound. The results indicated:

  • In Vitro Efficacy :
    • Compounds exhibited varying degrees of antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum.
    • Some derivatives showed inhibition rates comparable to established fungicides like tebuconazole.

The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways .

Insecticidal Activity

The compound's insecticidal properties were evaluated against agricultural pests:

  • Tested Species :
    • Spodoptera frugiperda (fall armyworm)
    • Mythimna separata (striped stem borer)

Results indicated that certain derivatives achieved mortality rates between 80% and 90% at concentrations of 500 µg/mL. These findings suggest potential applications in pest management strategies .

The biological activities of this compound are attributed to its ability to:

  • Bind Enzymes : Interaction with key enzymes involved in cancer progression and fungal metabolism.
  • Induce Apoptosis : Trigger apoptotic pathways in tumor cells.
  • Disrupt Cellular Processes : Affect cellular signaling pathways critical for growth and survival in both cancerous cells and pathogens.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(3,5-Bis(trifluoromethyl)phenyl)-pyrimidineSimilar trifluoromethyl substitutionAntitumor activity
2-(2,4-Difluorophenyl)-pyrimidineDifluoromethyl groups insteadLess potent than trifluoromethyl derivatives

The unique trifluoromethyl substitution in this compound contributes significantly to its enhanced biological activities compared to similar compounds.

Q & A

Basic: What established synthetic routes are available for 2-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves multi-step protocols, including bromination, cyclization, and hydrogenation. For example:

  • Step 1 : Bromination of acetylfuran derivatives using N-bromosuccinimide (NBS) or bromine to generate di-brominated intermediates .
  • Step 2 : Formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminoimidazoles with 1,3-difunctional aliphatic compounds (e.g., ketones or aldehydes) .
  • Step 3 : Hydrogenation in glacial acetic acid to reduce unsaturated bonds and introduce the tetrahydro moiety .
    Key intermediates include bis-O-acetoxyamidoxime derivatives and cyanophenyl-furan precursors.

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:
A combination of 1H NMR , 13C NMR , IR , and HRMS is standard:

  • NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon shifts (e.g., trifluoromethyl carbons at ~125 ppm) .
  • IR : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced: How can reaction conditions be optimized to improve yields in imidazo[1,2-a]pyrimidine synthesis?

Methodological Answer:
Critical parameters include:

  • Catalyst selection : Use Pd/C or Raney Ni for hydrogenation to minimize side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Temperature control : Maintain 70–80°C during condensation to balance reactivity and decomposition .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves regioisomers .

Advanced: How to resolve contradictions in reported bioactivity data for trifluoromethyl-substituted imidazo[1,2-a]pyrimidines?

Methodological Answer:
Strategies include:

  • Comparative SAR studies : Evaluate trifluoromethyl placement (e.g., ortho vs. para on phenyl rings) to isolate electronic effects .
  • In vitro vs. in vivo validation : Use cell-based assays (e.g., enzyme inhibition) followed by pharmacokinetic profiling .
  • Crystallographic analysis : Resolve structural ambiguities (e.g., tautomerism) that affect biological activity interpretation .

Advanced: How do computational methods aid in designing novel derivatives?

Methodological Answer:

  • Reaction path searching : Quantum mechanical calculations (e.g., DFT) predict feasible pathways for cyclization or substitution .
  • Docking simulations : Model interactions with target proteins (e.g., kinases) to prioritize derivatives with high binding affinity .
  • Machine learning : Train models on existing synthetic data to predict optimal reaction conditions .

Basic: What purification challenges arise for imidazo[1,2-a]pyrimidines, and how are they addressed?

Methodological Answer:
Common issues and solutions:

  • Low solubility : Use mixed solvents (e.g., methanol/dichloromethane) for recrystallization .
  • Regioisomer separation : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
  • Byproduct removal : Acid-base extraction isolates neutral imidazo[1,2-a]pyrimidines from polar impurities .

Advanced: What experimental evidence validates the cyclization mechanism for the imidazo[1,2-a]pyrimidine core?

Methodological Answer:

  • Isotopic labeling : Use 15N-labeled amines to track nitrogen incorporation during cyclization .
  • Intermediate trapping : Isolate and characterize amidoxime intermediates via LC-MS .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Reactant of Route 2
2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

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